

# reducing Axitinib Impurity 2 in synthesis

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## Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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## Identity of Axitinib Impurity 2

The table below summarizes the key identification information for **Axitinib Impurity 2** from the search results.

Property	Description
Common Name	Axitinib Nitroso Impurity 2 [1]
Chemical Name	6-Iodo-1-nitroso-1H-indazole [1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> IN <sub>3</sub> O [1]
Molecular Weight	273.0 g/mol [1]
CAS Number	Not Assigned (NA) [1]
Smiles String	O=NN1N=CC2=C1C=C(I)C=C2 [1]
Function/Purpose	Used as a reference standard for analytical method development and validation (e.g., for ANDA), and quality control during commercial production [1].

Another source lists a compound named "**Axitinib Impurity 2**" with a different CAS Number (1428728-83-9) and a much larger molecular formula ( $C_{44}H_{36}N_8O_2S_2$ ), suggesting it may be the **Axitinib Dimer** [2]. This highlights the critical importance of confirming the specific chemical structure of the impurity you are dealing with, as the same common name can refer to different compounds.

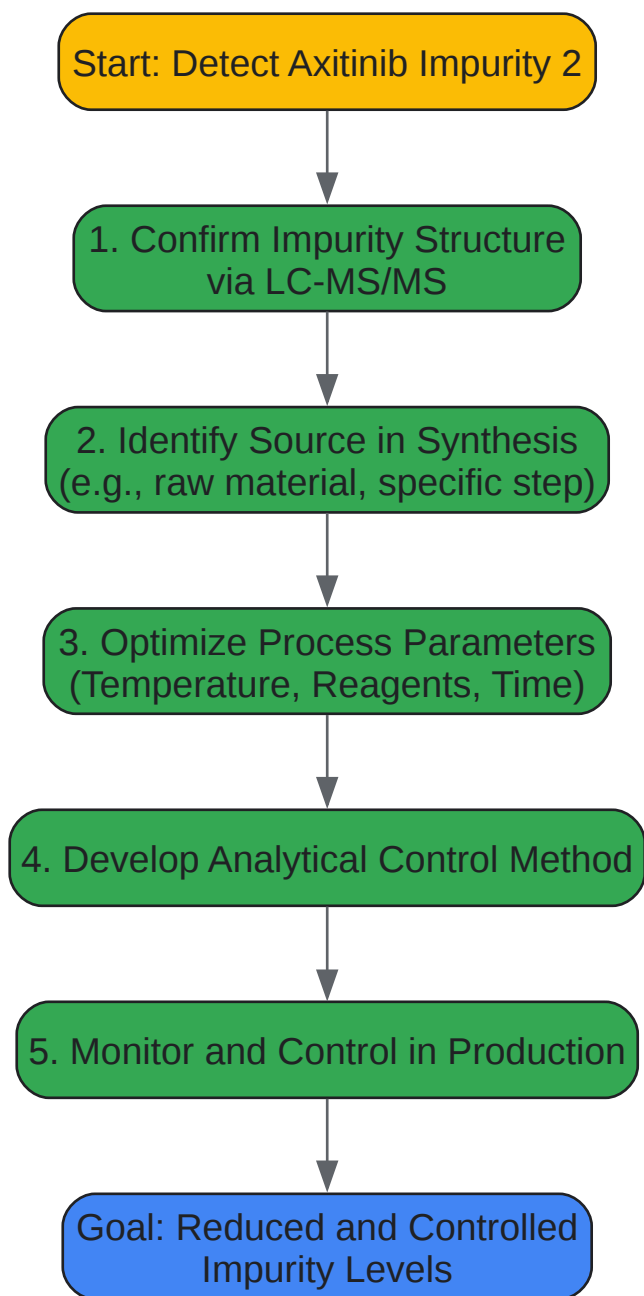
## Strategies for Investigation and Control

Although direct synthesis reduction methods are not available in the current search, here are steps you can take based on general principles of impurity control mentioned in the literature [3] [4].

- **Confirm the Impurity Structure:** First, use analytical techniques like **LC-MS/MS** (Liquid Chromatography with Tandem Mass Spectrometry) to confirm you are targeting the correct impurity (6-Iodo-1-nitroso-1H-indazole) [3] [4]. This is crucial, especially given the potential for naming confusion.
- **Map the Synthesis Pathway:** Identify the exact step in your Axitinib synthesis where this impurity is formed. Nitroso impurities are often process-related and can originate from raw materials, intermediates, or specific reaction conditions (e.g., use of nitrosating agents) [3].
- **Review and Optimize Reaction Conditions:** Once the source is identified, investigate the critical process parameters (CPPs) of that step. This may involve experimenting with:
  - **Temperature and Reaction Time:** Lowering the temperature or shortening the reaction time might minimize side reactions.
  - **Reagents and Catalysts:** Using alternative reagents or high-purity raw materials can help avoid the formation of the nitroso compound.
  - **Order of Addition:** Changing the sequence in which reagents are added can sometimes prevent the formation of reactive intermediates that lead to impurities.
- **Implement Robust Analytical Control:** Develop and validate a sensitive and specific analytical method (like HPLC or UPLC) to monitor the levels of this impurity throughout the synthesis process and in the final drug substance, ensuring it is controlled within safe limits [1] [3].

## A Proposed Workflow for Troubleshooting

The following diagram outlines a logical workflow to systematically address the issue of Impurity 2, based on standard practices in pharmaceutical development.



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## References

1. Nitroso Axitinib | SynZeal Impurity 2 [synzeal.com]
2. Product Page [tlcstandards.com]
3. Determination of Impurities in Pharmaceuticals: Why and... | IntechOpen [intechopen.com]
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